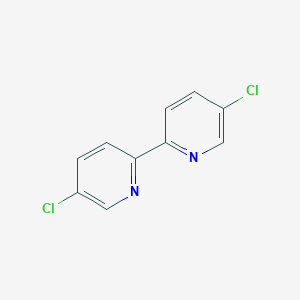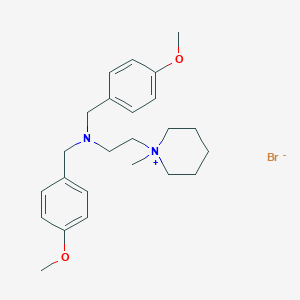
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including biochemistry, pharmacology, and neuroscience. In
科学研究应用
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has a wide range of scientific research applications due to its unique properties. One of the most significant applications of this compound is in the study of acetylcholine receptors. This compound has been found to selectively bind to nicotinic acetylcholine receptors, making it a valuable tool for studying the function and regulation of these receptors. Additionally, this compound has been used in the study of other neurotransmitter systems, including dopamine and serotonin.
作用机制
The mechanism of action of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves its selective binding to nicotinic acetylcholine receptors. This binding leads to the modulation of the receptor's activity, which can have a variety of effects on cellular signaling and neurotransmission. Additionally, this compound has been found to have some activity as an allosteric modulator of GABA-A receptors, further expanding its potential uses in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can have effects on a variety of neurotransmitter systems, including acetylcholine, dopamine, and serotonin. Additionally, this compound has been found to have some activity as an anticonvulsant and anxiolytic, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide for lab experiments is its selectivity for nicotinic acetylcholine receptors. This selectivity allows researchers to study the function and regulation of these receptors in a more precise and controlled manner. Additionally, this compound has been found to have relatively low toxicity and side effects, making it a safer alternative to other compounds that may have similar effects.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low potency compared to other compounds that target nicotinic acetylcholine receptors. Additionally, the synthesis of this compound is a complex process that can be time-consuming and expensive, limiting its availability for some researchers.
未来方向
There are many potential future directions for research on 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide. One area of interest is the development of more potent analogs of this compound that could be used in a wider range of research applications. Additionally, there is ongoing research into the potential therapeutic uses of this compound for the treatment of neurological disorders such as epilepsy and anxiety disorders. Overall, this compound is a promising compound with many potential uses in scientific research, and further research is needed to fully explore its potential.
合成方法
The synthesis method of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves the reaction of p-methoxybenzylamine with 1-methylpiperidine in the presence of a catalyst such as phosphorus pentoxide. This reaction produces the intermediate 1-(p-methoxybenzyl)-1-methylpiperidinium bromide, which is then reacted with ethylene oxide to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
属性
CAS 编号 |
102207-18-1 |
|---|---|
分子式 |
C24H35BrN2O2 |
分子量 |
463.5 g/mol |
IUPAC 名称 |
N,N-bis[(4-methoxyphenyl)methyl]-2-(1-methylpiperidin-1-ium-1-yl)ethanamine;bromide |
InChI |
InChI=1S/C24H35N2O2.BrH/c1-26(16-5-4-6-17-26)18-15-25(19-21-7-11-23(27-2)12-8-21)20-22-9-13-24(28-3)14-10-22;/h7-14H,4-6,15-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
IXIRJKKULRILQC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] |
规范 SMILES |
C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] |
同义词 |
1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



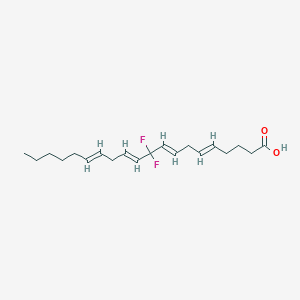
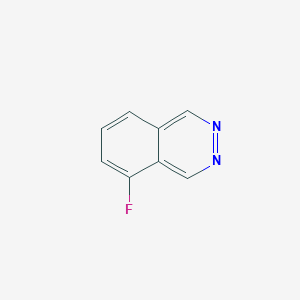

![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)


![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
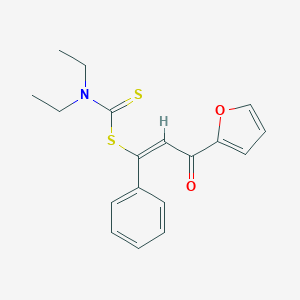
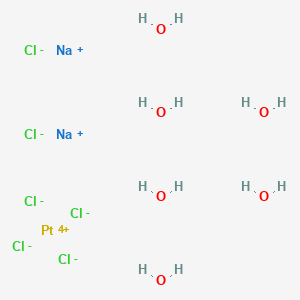


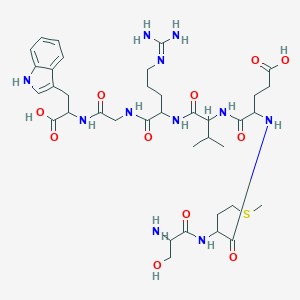
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
